molecular formula C10H13Cl2N B2378499 7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride CAS No. 23166-82-7

7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride

Cat. No.: B2378499
CAS No.: 23166-82-7
M. Wt: 218.12
InChI Key: HWQSLKPVDFEBPG-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The synthesis of 7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride emerged from advancements in heterocyclic chemistry during the late 20th century. Benzazepines, as a class, gained prominence following the discovery of benzodiazepines in the 1950s, but the structural modification of these scaffolds to include chloro-substituted tetrahydrobenzazepines began in the 1980s–1990s. Early synthetic routes involved cyclization strategies, such as the Friedel-Crafts alkylation of olefins or the thermolysis of dihydrocyclobut[b]indoles. The hydrochloride salt form was later developed to improve solubility and stability for pharmacological applications.

Key milestones include:

  • 1990s : Development of methods to synthesize 7-chloro-substituted benzazepines via intramolecular cyclization of protected amino acids.
  • 2000s : Optimization of catalytic processes for large-scale production, including silver-ion-assisted ring-opening reactions.
  • 2010s : Recognition of its utility as an intermediate in vasopressin antagonists (e.g., Tolvaptan).

Nomenclature and Classification in Chemical Taxonomy

The compound’s systematic IUPAC name, 7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride , reflects its structure:

  • Benzo[d]azepine : A fused bicyclic system comprising a benzene ring (positions 1–6) and a seven-membered azepine ring (positions 7–11), with fusion at the d position.
  • 2,3,4,5-Tetrahydro : Partial saturation of the azepine ring, reducing unsaturation to a single double bond.
  • 7-Chloro : A chlorine substituent at position 7 of the benzene ring.
  • Hydrochloride : Salt form formed via protonation of the azepine nitrogen.

Classification :

  • Organic heterocycle : Member of the benzazepine family, a subclass of azepines.
  • Pharmacological class : Intermediate for neuroactive compounds (e.g., serotonin receptor modulators).
Property Value Source
Molecular formula C₁₀H₁₁ClN·HCl
Molecular weight 218.12 g/mol
CAS Registry 160129-45-3 (free base variant)

Significance in Chemical and Biochemical Research

This compound is pivotal in medicinal chemistry for two reasons:

  • Intermediate synthesis : Serves as a precursor for Tolvaptan (a vasopressin antagonist) and lorcaserin (a 5-HT₂C receptor agonist). Its chloro-substituted aromatic ring enhances binding affinity to target proteins.
  • Structural probe : Used to study conformational flexibility in G protein-coupled receptors (GPCRs) due to its partially saturated azepine ring, which mimics bioactive conformations.

Recent applications include:

  • BET inhibitor development : Analogues with isoxazole-azepine hybrids show promise in epigenetic regulation.
  • Crystallography : High-resolution structures of its derivatives have clarified binding modes in bromodomains.

Structural Position within the Benzazepine Family

Benzazepines are categorized by their saturation and substitution patterns:

Benzazepine Variant Structure Key Feature
1H-benzo[d]azepine Fully unsaturated azepine ring Aromatic, planar conformation
2,3,4,5-Tetrahydro-1H-benzo[d]azepine Partially saturated azepine ring Increased flexibility
7-Chloro derivatives Chlorine at position 7 of benzene ring Enhanced electrophilicity

The hydrochloride form stabilizes the protonated amine, favoring ionic interactions in biological systems. Compared to dibenzo[b,f]azepines, the mono-benzannulated structure of this compound reduces steric hindrance, enabling selective receptor modulation.

Structural comparison to analogues :

  • Lorcaserin : Shares the tetrahydrobenzazepine core but includes a methyl group at position 1 and chlorine at position 8.
  • Tolvaptan intermediate : Retains the 7-chloro substitution but incorporates a diketone moiety at positions 2 and 5.

Properties

IUPAC Name

7-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-10-2-1-8-3-5-12-6-4-9(8)7-10;/h1-2,7,12H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQSLKPVDFEBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CC(=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroaniline with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid. This intermediate undergoes an intramolecular Friedel-Crafts acylation to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione. Subsequent reduction and de-ketalation steps produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride has been investigated for its potential as a serotonin receptor agonist , particularly targeting the 5-HT2C receptor. This receptor is implicated in various neurological and psychiatric conditions, making compounds that modulate its activity of significant interest for drug development aimed at treating disorders such as depression and anxiety .

2. Antidepressant Properties
Research indicates that derivatives of this compound may exhibit antidepressant-like effects through the modulation of serotonin pathways. The structure-activity relationship (SAR) studies suggest that modifications to the benzo[d]azepine core can enhance its efficacy and selectivity for serotonin receptors .

3. Anxiolytic Effects
The compound's potential anxiolytic properties have also been explored. It may help alleviate anxiety symptoms by acting on neurotransmitter systems involved in mood regulation. This application is particularly relevant in developing new anxiolytic medications with fewer side effects compared to existing treatments .

Synthetic Applications

1. Organic Synthesis
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to be a building block for synthesizing more complex molecules used in therapeutic agents . For example, synthetic methodologies involving 7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride have been documented in patents focusing on its use as an intermediate in the preparation of other bioactive compounds .

Case Study 1: Synthesis and Characterization

A study detailed the synthesis of 7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride through a multi-step process involving the reaction of specific precursors under controlled conditions. The characterization of the final product was conducted using various spectroscopic techniques, confirming its structure and purity levels suitable for further biological testing .

In a series of biological evaluations, researchers assessed the compound's activity against various serotonin receptors. The findings indicated that 7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride exhibited selective binding affinity for the 5-HT2C receptor compared to other serotonin subtypes. This selectivity suggests potential for developing targeted therapies with reduced side effects associated with non-selective serotonergic agents .

Mechanism of Action

The mechanism of action of 7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride involves its interaction with specific molecular targets. It is known to act on certain receptors and enzymes, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzazepines

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine Hydrochloride
  • Molecular Formula : C₁₀H₁₂BrN·HCl
  • CAS : 1079742-66-7
  • Applications : Used in pharmacological studies targeting 5-HT receptors, similar to the parent compound .
7-Nitro-2,3,4,5-tetrahydro-1H-1-benzazepine Hydrochloride
  • Molecular Formula : C₁₀H₁₃ClN₂O₂
  • CAS: Not explicitly provided (MDL: MFCD09832103)
  • Applications: Limited data, but nitro groups are often explored for antimicrobial or anticancer activity .

Alkyl-Substituted Analogs

7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine Hydrochloride
  • Molecular Formula : C₁₁H₁₄ClNS·HCl
  • CAS : MFCD25970341
  • Key Differences : A methyl group at position 3 introduces steric hindrance, and the sulfur atom in the thiazepine ring alters electronic properties. This may reduce CNS penetration compared to the parent compound .
  • Applications : Investigated for cardiovascular applications due to structural similarity to diltiazem .

Heterocyclic Variants

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
  • Molecular Formula : C₁₀H₁₁ClN₂
  • CAS : 57756-37-3
  • Key Differences : The diazepine ring (two nitrogen atoms) increases polarity and may enhance GABA receptor affinity, diverging from the parent compound’s serotonin receptor focus .
  • Applications : Explored as anxiolytic or sedative agents .

Receptor Affinity and Selectivity

  • Parent Compound : Demonstrates affinity for 5-HT₂C receptors (Example: E11 and E12 in showed IC₅₀ values <100 nM for 5-HT₆ receptors) .
  • Trifluoroethylamino Derivative: A related compound, 6-(2,2,2-trifluoroethylamino)-7-chloro-..., acts as a selective 5-HT₂C agonist, highlighting how substituents fine-tune receptor specificity .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent
7-Chloro-...azepine hydrochloride C₁₀H₁₂ClN·HCl 181.66 313673-94-8 Cl at position 7
7-Bromo-...azepine hydrochloride C₁₀H₁₂BrN·HCl 260.58 1079742-66-7 Br at position 7
7-Nitro-...azepine hydrochloride C₁₀H₁₃ClN₂O₂ 228.68 - NO₂ at position 7
Lorcaserin hydrochloride C₁₁H₁₄ClN·HCl 195.65 40584-16-5 CH₃ at position 1

Table 2: Pharmacological Targets

Compound Name Primary Receptor Target IC₅₀/EC₅₀ (nM) Application
Parent Compound 5-HT₆ <100 CNS disorders
Trifluoroethylamino Derivative 5-HT₂C Not reported Selective agonist
Lorcaserin hydrochloride 5-HT₂C 15–30 Obesity treatment

Biological Activity

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is a compound that belongs to the class of benzodiazepines, which are known for their psychoactive properties. This compound has garnered attention due to its potential biological activities, particularly in the context of receptor interactions and therapeutic applications.

The primary mechanism of action for 7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride involves its interaction with various neurotransmitter receptors. Notably, it has been identified as a selective agonist for the 5-HT2C receptor , which is implicated in mood regulation and appetite control. This receptor's activation can lead to various physiological effects, including anxiolytic and antidepressant-like activities .

Research Findings

  • Antimicrobial Activity : Recent studies have demonstrated that derivatives of benzodiazepines, including compounds similar to 7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine, exhibit significant antimicrobial properties. For instance, certain synthesized conjugates showed enhanced activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The zone of inhibition for these compounds ranged from 9 to 20 mm against various pathogens .
  • Cytotoxicity Studies : Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines. In particular, compounds that incorporate the benzodiazepine structure have shown promising results in inhibiting the growth of tumor cells with IC50 values in the nanomolar range .
  • Antidepressant Effects : The compound's action on the 5-HT2C receptor suggests potential use in treating mood disorders. Studies have indicated that selective agonists can produce anxiolytic effects and may enhance serotonergic neurotransmission .

Case Study 1: Antimicrobial Efficacy

A study involving the synthesis of various benzodiazepine derivatives demonstrated that those containing specific amino acid conjugates exhibited superior antimicrobial activity compared to standard antibiotics. The best-performing compounds had MIC values ranging from 6 to 12.5 µg/mL against resistant bacterial strains .

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study assessing the effects of 7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine on animal models, researchers found significant reductions in anxiety-like behaviors when administered at specific dosages. The results indicated a dose-dependent response consistent with selective serotonin receptor modulation .

Table 1: Biological Activity Summary

Activity TypeFindingsReference
AntimicrobialZone of inhibition: 9 - 20 mm
CytotoxicityIC50 values in nM range against tumor cells
NeuropharmacologicalAnxiolytic effects observed in animal models

Table 2: Comparative Analysis of Related Compounds

Compound NameStructure TypePrimary ActivityReference
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepineBenzodiazepine derivativeAntimicrobial
Conjugated BenzodiazepinesHybrid compoundsCytotoxic
Selective 5-HT2C AgonistsAgonistAnxiolytic

Q & A

Q. What are the standard synthetic routes for 7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step protocols:

  • Acylation : 4-Chloroaniline reacts with succinic anhydride to form an intermediate, followed by intramolecular Friedel-Crafts acylation to cyclize the benzazepine ring. Yields depend on solvent choice (e.g., dichloromethane) and acid catalysts (e.g., HCl) .
  • Alternative Route : Use of diallylamine with 2-fluoro-5-chlorobenzaldehyde under basic conditions (K₂CO₃) in acetonitrile/water, achieving 68–82% yield via optimized temperature control (0–25°C) .
    Key Factors :
  • Temperature control during oxidation/reduction steps (e.g., NaBH₄ in THF for ketone reduction).
  • Purification via column chromatography to isolate the hydrochloride salt .

Q. Which analytical methods are most effective for characterizing purity and structural confirmation?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., chloro and tetrahydroazepine protons). For example, δ 10.29 ppm (aldehyde proton) and δ 7.75 ppm (chlorobenzene protons) confirm intermediates .
  • HPLC-MS : Quantifies purity (>98%) and detects impurities from side reactions (e.g., over-oxidation products) .
  • Melting Point Analysis : Consistency with literature values (e.g., 105°C for the ketone precursor) validates crystallinity .

Q. What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods to prevent inhalation of fine particles .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at room temperature to prevent hygroscopic degradation .
  • Toxicity : Classified as Acute Toxicity Category 4 (H302, H312, H332). Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers optimize the Friedel-Crafts acylation step to minimize byproducts?

Answer:

  • Catalyst Screening : Lewis acids (e.g., AlCl₃) vs. Brønsted acids (e.g., H₂SO₄) influence regioselectivity. Evidence suggests HCl maximizes cyclization efficiency .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility but may slow cyclization. Dichloromethane balances reactivity and solubility .
  • Temperature Gradients : Gradual heating (0°C → 25°C) reduces dimerization side reactions .

Q. What pharmacological mechanisms are associated with this compound’s activity as a receptor agonist/antagonist?

Answer:

  • 5-HT2c Receptor Agonism : The chloro-substituted benzazepine core binds selectively to 5-HT2c receptors, demonstrated via radioligand displacement assays (IC₅₀ < 100 nM). Structural analogs with trifluoroethylamino groups show enhanced potency .
  • Dopamine D1 Antagonism : Methyl and phenyl substitutions (e.g., SCH 23390 analog) confer affinity for D1-like receptors, validated in rodent models of neuropsychiatric disorders .
    Methodological Tip : Use in vitro receptor-binding assays (e.g., competitive ELISA) to compare substituent effects .

Q. How do structural modifications (e.g., methoxy vs. chloro groups) alter bioactivity?

Answer:

  • Electron-Withdrawing Groups (Cl) : Enhance metabolic stability and receptor binding affinity. For example, 7-chloro derivatives show 3× higher 5-HT2c activity vs. 7-methoxy analogs .
  • Ring Saturation : Tetrahydroazepine vs. dihydro analogs impact conformational flexibility and in vivo half-life. Saturated rings improve blood-brain barrier penetration .

Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data?

Answer:

  • Yield Discrepancies : Re-evaluate reaction stoichiometry (e.g., excess diallylamine improves cyclization efficiency) and purity of starting materials (e.g., HPLC-grade 4-chloroaniline) .
  • Bioactivity Variability : Standardize assay conditions (e.g., cell line, incubation time) and validate with positive controls (e.g., known 5-HT2c agonists) .

Methodological Tables

Q. Table 1. Comparative Synthesis Yields

StepReagents/ConditionsYield (%)Reference
Friedel-Crafts AcylationHCl, DCM, 25°C82
Diallylamine CyclizationK₂CO₃, CH₃CN/H₂O, 0–25°C68

Q. Table 2. Receptor Binding Affinities

Compound ModificationTarget ReceptorIC₅₀ (nM)Reference
7-Chloro5-HT2c89
7-Methoxy5-HT2c270
SCH 23390 (Methyl/Phenyl)Dopamine D10.2

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